9-Butyl-N,N-dimethyl-9H-fluoren-2-amine

Description

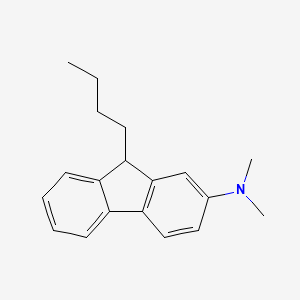

9-Butyl-N,N-dimethyl-9H-fluoren-2-amine (CAS 88223-36-3) is a fluorene-based amine derivative characterized by a 9H-fluorenyl core substituted with a butyl group at the 9-position and dimethylamine at the 2-position. Its molecular formula is C₁₉H₂₃N, with a molecular weight of 265.39 g/mol and a monoisotopic mass of 265.1830 g/mol . The compound’s structure combines the rigidity of the fluorene scaffold with the electron-donating dimethylamine group and the hydrophobic butyl chain, making it suitable for applications in organic electronics, nonlinear optics, and as a synthetic intermediate. Its XLogP3 value of 5.6 indicates moderate hydrophobicity, balancing solubility in organic solvents and film-forming capabilities .

Properties

CAS No. |

88223-36-3 |

|---|---|

Molecular Formula |

C19H23N |

Molecular Weight |

265.4 g/mol |

IUPAC Name |

9-butyl-N,N-dimethyl-9H-fluoren-2-amine |

InChI |

InChI=1S/C19H23N/c1-4-5-8-17-15-9-6-7-10-16(15)18-12-11-14(20(2)3)13-19(17)18/h6-7,9-13,17H,4-5,8H2,1-3H3 |

InChI Key |

HGZKBHJPYKUAPN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1C2=CC=CC=C2C3=C1C=C(C=C3)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Butyl-N,N-dimethyl-9H-fluoren-2-amine typically involves the alkylation of 9H-fluoren-2-amine with butyl halides under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

9-Butyl-N,N-dimethyl-9H-fluoren-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Fluorenone derivatives.

Reduction: Amine derivatives.

Substitution: Alkylated or acylated fluorenes.

Scientific Research Applications

9-Butyl-N,N-dimethyl-9H-fluoren-2-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 9-Butyl-N,N-dimethyl-9H-fluoren-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Electronic Properties of Fluorene-Amines in OLEDs

Table 2: Hyperpolarizability (βHRS) of Fluorene-Based Chromophores

| Chromophore | βHRS (×10⁻³⁰ esu) | Substituents | Reference |

|---|---|---|---|

| 9,9-Dimethyl-2-nitrofluorene | 45.2 | Nitro acceptor, linear pathway | |

| This compound | N/A | Dimethylamine donor | Hypothesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.